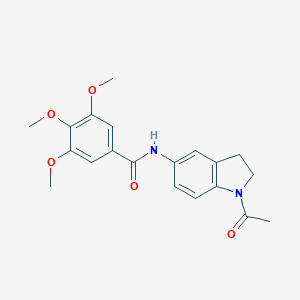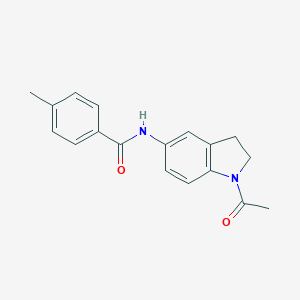![molecular formula C21H26N2O5S B300247 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(dipropylamino)sulfonyl]benzamide](/img/structure/B300247.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(dipropylamino)sulfonyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(dipropylamino)sulfonyl]benzamide, also known as BDA-410, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as cancer research, drug discovery, and neuroscience. BDA-410 is a selective inhibitor of the molecular chaperone Hsp90, which is involved in the stabilization and folding of various client proteins.
Mecanismo De Acción
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(dipropylamino)sulfonyl]benzamide exerts its effects by selectively inhibiting the ATPase activity of Hsp90, which is required for the stabilization and folding of various client proteins. By inhibiting Hsp90, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(dipropylamino)sulfonyl]benzamide induces the degradation of various oncogenic proteins and sensitizes cancer cells to the cytotoxic effects of chemotherapeutic agents. Moreover, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(dipropylamino)sulfonyl]benzamide has been shown to inhibit the activation of various signaling pathways that are involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(dipropylamino)sulfonyl]benzamide has been shown to induce the degradation of various oncogenic proteins such as EGFR, HER2, and AKT. Moreover, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(dipropylamino)sulfonyl]benzamide has been shown to inhibit the activation of various signaling pathways such as PI3K/AKT/mTOR and MAPK/ERK. In animal models of cancer, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(dipropylamino)sulfonyl]benzamide has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In animal models of Alzheimer's disease, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(dipropylamino)sulfonyl]benzamide has been shown to improve cognitive function and reduce neuroinflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(dipropylamino)sulfonyl]benzamide is its selectivity towards Hsp90, which allows for the specific inhibition of this molecular chaperone without affecting other cellular processes. Moreover, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(dipropylamino)sulfonyl]benzamide has been shown to have low toxicity and good pharmacokinetic properties, which make it a promising candidate for further development as a therapeutic agent. However, one of the limitations of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(dipropylamino)sulfonyl]benzamide is its relatively low potency compared to other Hsp90 inhibitors. Moreover, the synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(dipropylamino)sulfonyl]benzamide is relatively complex and requires multiple steps, which can limit its availability for research purposes.
Direcciones Futuras
There are several future directions for the research and development of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(dipropylamino)sulfonyl]benzamide. One possible direction is the optimization of the synthesis method to increase the yield and purity of the final product. Moreover, further studies are needed to investigate the potential applications of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(dipropylamino)sulfonyl]benzamide in other fields such as infectious diseases and cardiovascular diseases. Additionally, the combination of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(dipropylamino)sulfonyl]benzamide with other therapeutic agents could be explored as a potential strategy to enhance the efficacy of cancer treatment. Finally, the development of more potent and selective Hsp90 inhibitors based on the structure of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(dipropylamino)sulfonyl]benzamide could lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.
Conclusion:
In conclusion, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(dipropylamino)sulfonyl]benzamide is a promising chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as cancer research, drug discovery, and neuroscience. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(dipropylamino)sulfonyl]benzamide exerts its effects by selectively inhibiting the ATPase activity of Hsp90, which is required for the stabilization and folding of various client proteins. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(dipropylamino)sulfonyl]benzamide has been shown to induce the degradation of various oncogenic proteins, inhibit the activation of various signaling pathways, and improve cognitive function in animal models of Alzheimer's disease. While N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(dipropylamino)sulfonyl]benzamide has several advantages such as its selectivity towards Hsp90 and low toxicity, its relatively low potency and complex synthesis method are limitations that need to be addressed. Overall, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(dipropylamino)sulfonyl]benzamide represents a promising candidate for further research and development as a therapeutic agent and research tool.
Métodos De Síntesis
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(dipropylamino)sulfonyl]benzamide involves a multi-step process that starts with the preparation of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid. This intermediate is then converted into the corresponding acid chloride, which is subsequently reacted with dipropylamine and sulfonamide to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(dipropylamino)sulfonyl]benzamide. The overall yield of this synthesis is around 30%, and the purity of the final product can be increased through various purification techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(dipropylamino)sulfonyl]benzamide has been extensively studied in various scientific fields due to its potential applications as a therapeutic agent and research tool. In cancer research, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(dipropylamino)sulfonyl]benzamide has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting tumor angiogenesis. Moreover, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(dipropylamino)sulfonyl]benzamide has been shown to enhance the efficacy of various chemotherapeutic agents by sensitizing cancer cells to their cytotoxic effects. In drug discovery, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(dipropylamino)sulfonyl]benzamide has been used as a tool compound to study the role of Hsp90 in protein folding and stabilization. In neuroscience, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(dipropylamino)sulfonyl]benzamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Propiedades
Nombre del producto |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(dipropylamino)sulfonyl]benzamide |
|---|---|
Fórmula molecular |
C21H26N2O5S |
Peso molecular |
418.5 g/mol |
Nombre IUPAC |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(dipropylsulfamoyl)benzamide |
InChI |
InChI=1S/C21H26N2O5S/c1-3-11-23(12-4-2)29(25,26)18-8-5-16(6-9-18)21(24)22-17-7-10-19-20(15-17)28-14-13-27-19/h5-10,15H,3-4,11-14H2,1-2H3,(H,22,24) |
Clave InChI |
HQHZSPDYGSNHNR-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCCO3 |
SMILES canónico |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-(2-methoxyphenyl)-2-[4-(4-morpholinyl)phenyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B300176.png)
![1-[(2,5-Dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B300177.png)
![N-(4-{[(1,3,3-trimethylbicyclo[2.2.1]hept-2-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B300182.png)
![N-[4-(butylsulfanyl)phenyl]-N'-(3,4-dimethoxyphenyl)urea](/img/structure/B300185.png)
![4-amino-1-[2-(4-chlorophenyl)-2-oxoethyl]-3,5-dimethyl-4H-1,2,4-triazol-1-ium](/img/structure/B300186.png)
![N-cyclohexyl-N'-{3-[2-(2-pyridinyl)ethyl]phenyl}urea](/img/structure/B300189.png)

